
epalrestat
Overview
Description
Epalrestat (CAS RN: 82159-09-9; molecular formula: C₁₅H₁₃NO₃S₂) is a rhodanine acetic acid derivative and a competitive inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications such as neuropathy and retinopathy . Clinically, it is administered at 150–300 mg/day, demonstrating efficacy in improving nerve conduction velocity, vibration thresholds, and retinal function in diabetic patients . This compound stabilizes ALR2 through hydrogen bonding (e.g., TRP-111), π-π interactions, and hydrophobic contacts . Despite its therapeutic benefits, limitations include moderate binding affinity (ΔG = −21.48 kcal/mol) and side effects like transient liver enzyme elevation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epalrestat involves a condensation reaction between 3-carboxymethyl rhodanine and other reagents . The reaction conditions typically include specific temperatures and solvents to facilitate the formation of the desired product. The synthesis and crystal structures of homologues of this compound have been characterized by various methods, including infrared spectroscopy, mass spectrometry, elemental analysis, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The preparation of this compound crystal forms involves specific reaction conditions to achieve excellent dissolution performance and water solubility, thereby improving bioavailability . The crystal form of this compound is suitable for use as a raw material for producing prodrugs or pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: Epalrestat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s carboxyl groups are involved in strong hydrogen bonds, and its crystal structures are stabilized by weak contacts such as C–H···O and C–H···S interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylformamide and other solvents that facilitate hydrogen bonding and intermolecular interactions . The reaction conditions often involve specific temperatures and pressures to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various homologues and derivatives that possess a broad spectrum of biological activity . These products are characterized by their unique crystal structures and intermolecular interactions.
Scientific Research Applications
Epalrestat has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, this compound is used to treat diabetic neuropathy by inhibiting aldose reductase, the key enzyme in the polyol pathway . It has also been repurposed to overcome chemoresistance in non-small cell lung cancer by targeting the aldo-keto reductase 1B10 enzyme . Additionally, this compound has been shown to inhibit the NLRP3 inflammasome activation, making it a potential therapeutic approach for nonalcoholic steatohepatitis .
Mechanism of Action
Epalrestat exerts its effects by inhibiting aldose reductase, the key enzyme in the polyol pathway . This inhibition reduces the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy . The compound’s mechanism of action involves binding to the enzyme and preventing its activity, thereby reducing the harmful effects of sorbitol accumulation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Structural Similarity and Motifs
- Tanimoto Similarity Analysis : Epalrestat lacks significant structural similarity to newer compounds (e.g., Z-series), as indicated by low Tanimoto coefficients (<0.5) .
- Key Motifs : this compound’s rhodanine core and carboxyl group are partially replicated in compounds like Z2376840565 and Z929520832, which share π-delocalized systems and polar moieties .
Binding Affinity and Selectivity
- Key Findings :
- Z929520832 exhibits a 67% stronger binding affinity than this compound (ΔG = −35.78 vs. −21.48 kcal/mol) .
- Phytocompounds (e.g., Eupalitin-3-O-galactoside) show superior Glide scores (−14.425 vs. −7.641) and nM-range inhibition .
- Compound 80 (IC₅₀ = 0.22 μM) is twice as potent as this compound (IC₅₀ = 0.4 μM) in vitro .
Mechanistic and Pharmacokinetic Differences
Mechanistic Insights
- This compound : Stabilizes ALR2 via TRP-111 interaction but lacks strong electrostatic contributions (dipole moment = 5.5 Debye) .
- Synthetic Derivatives (e.g., 7a-e): Lower dipole moments (0.5–5.5 Debye) improve membrane permeability, while alkene bonds enhance delocalization .
ADMET Profiles
- This compound : Follows Lipinski’s rules but has moderate solubility (improved via caffeine cocrystallization) .
- Phytocompounds : Better bioavailability (e.g., andrographolide) but variable compliance with drug-likeness rules .
Clinical and Experimental Outcomes
Inhibition Efficacy
- This compound : 90% ALR2 inhibition at 10 μM; 65% inhibition in high-glucose conditions .
- Z2376840565 : 80% inhibition at 10 μM, comparable to this compound .
- Quercetin/Flavonoids: Synergistic effects with this compound in reducing oxidative stress .
Therapeutic Scope
- This compound: Effective in mild-to-moderate diabetic neuropathy and retinopathy .
- Newer Compounds : Broader applications (e.g., Z929520832 in NASH; Compound 80 in cancer) .
Biological Activity
Epalrestat is an aldose reductase inhibitor that has garnered attention for its therapeutic potential in treating diabetic neuropathy and other metabolic disorders. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and recent research findings.
This compound functions primarily by inhibiting the enzyme aldose reductase, which is responsible for converting glucose into sorbitol via the polyol pathway. This conversion leads to osmotic and oxidative stress, contributing to diabetic complications such as neuropathy. By inhibiting this pathway, this compound reduces sorbitol accumulation, thereby mitigating cellular damage and improving nerve function.
Long-Term Studies
Several long-term studies have evaluated the efficacy of this compound in patients with diabetic neuropathy:
- A multicenter study over three years demonstrated that this compound significantly prevented deterioration in median motor nerve conduction velocity (MNCV) compared to a control group, with a mean difference of 1.6 m/s (P < 0.001) .
- Patients treated with this compound reported significant improvements in symptoms such as limb numbness and cramping, with notable statistical significance in upper and lower extremities (P = 0.042 and P = 0.030, respectively) .
Combination Therapies
Recent research has explored the efficacy of this compound in combination with other treatments:
- A study indicated that combining this compound with α-lipoic acid resulted in better outcomes than either treatment alone, suggesting a synergistic effect (RR = 1.28; P < 0.001) .
Case Studies
Case Study: Efficacy in PMM2-CDG Patients
A recent investigation highlighted this compound's potential as a PMM2 enzyme activator in patients with phosphomannomutase 2 congenital disorder of glycosylation (PMM2-CDG). The study found that this compound increased PMM2 enzymatic activity by 30% to 400% across different genotypes, indicating its potential role beyond diabetic neuropathy .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces sorbitol levels in various cell types, including neutrophils. A study reported that treatment with this compound prevented the increase in sorbitol levels and improved the generation of reactive oxygen species (O2−) in diabetic models .
Molecular Studies
Recent molecular modeling studies have evaluated new analogues of this compound, revealing promising aldose reductase inhibitory activity comparable to that of the parent compound. These studies aim to enhance the pharmacological profile of this compound and develop more effective therapeutic agents .
Summary of Findings
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of epalrestat, and how does it influence diabetic neuropathy progression?
this compound inhibits aldose reductase, the enzyme responsible for converting glucose to sorbitol in the polyol pathway. Elevated sorbitol levels in neurons and Schwann cells contribute to oxidative stress and cellular damage in diabetic neuropathy. Methodologically, researchers should validate this mechanism using in vitro enzymatic assays (e.g., spectrophotometric analysis of sorbitol accumulation) and in vivo models (e.g., streptozotocin-induced diabetic rats) to measure nerve conduction velocity and sorbitol concentrations in neural tissues .
Q. What clinical endpoints are most robust for assessing this compound efficacy in diabetic neuropathy trials?
Key endpoints include:
- Neurophysiological metrics : Median motor nerve conduction velocity (MNCV), F-wave latency, and vibration perception threshold.
- Biochemical markers : HbA1c levels, sorbitol concentrations in erythrocytes.
- Patient-reported outcomes : Toronto Clinical Neuropathy Score (TCNS) or Neuropathy Symptom Score (NSS). Standardize measurements using protocols from the Aldose Reductase Inhibitor–Diabetes Complications Trial, which employed z-scores to normalize neurological function data across heterogeneous patient cohorts .
Q. How should researchers address variability in baseline HbA1c levels across clinical trial cohorts?
Stratify participants by HbA1c thresholds (e.g., <7.4% vs. ≥7.4%) during randomization to ensure balanced groups. Adjust for HbA1c as a covariate in multivariate regression models to isolate this compound-specific effects. Refer to the standardized conversion methods between National Glycohemoglobin Standardization Program (NGSP) and International Federation of Clinical Chemistry (IFCC) units for consistency in reporting .
Advanced Research Questions
Q. What methodological strategies optimize the detection of long-term this compound effects on diabetic retinopathy and nephropathy?
- Use longitudinal cohort designs with 3+ years of follow-up.
- Define progression criteria rigorously:
- Retinopathy : New onset of hemorrhages, exudates, or laser photocoagulation.
- Nephropathy : Transition from microalbuminuria to clinical albuminuria.
Q. How can conflicting data on this compound’s efficacy across trials be resolved?
- Conduct a meta-analysis with strict inclusion criteria (e.g., RCTs with ≥100 participants, standardized neuropathy assessments).
- Use RevMan or similar software to pool effect sizes (e.g., odds ratios for symptom improvement) and assess heterogeneity via I² statistics. For example, a 2018 meta-analysis of 14 RCTs (n=1,945) resolved contradictions by excluding studies with high risk of bias .
- Perform subgroup analyses stratified by diabetes duration, HbA1c control, and neuropathy severity .
Q. What statistical approaches mitigate confounding in observational studies of this compound?
- Apply propensity score matching to balance covariates (e.g., age, diabetes duration, comorbidities).
- Use sensitivity analyses to test robustness against unmeasured confounders.
- Reference Eurostat’s guidelines on addressing limitations in correlational data, such as ensuring coverage of relevant variables (e.g., glycemic control, hypertension status) .
Q. How should researchers integrate biomarkers like sorbitol levels into preclinical-to-clinical translation frameworks?
- Validate biomarkers via parallel-group studies comparing this compound-treated vs. placebo cohorts.
- Use receiver operating characteristic (ROC) curves to determine biomarker thresholds predictive of clinical efficacy.
- Align with FDA’s Biomarker Qualification Program requirements for analytical validation (e.g., intra-/inter-assay precision) .
Q. Methodological Tools and Frameworks
Q. Designing a randomized controlled trial (RCT) for this compound: What sample size calculations are appropriate?
- Calculate power using G*Power or similar software, assuming a 15% improvement in MNCV (α=0.05, β=0.20).
- For a 3-year retinopathy progression study, assume an annual progression rate of 5% in controls vs. 2.5% in treated groups, requiring ~200 participants per arm .
Q. What data management practices ensure reproducibility in this compound research?
- Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata standardization : Use REDCap or OpenClinica for clinical data.
- Pre-registration : Upload protocols to ClinicalTrials.gov or Open Science Framework.
Q. How to formulate a FINERMAPS-compliant research question for this compound studies?
- Framework : Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific.
- Example: “Does 150 mg/day this compound reduce vibration perception threshold progression by ≥20% over 2 years in type 2 diabetics with baseline HbA1c ≥7.4%, compared to placebo?” .
Properties
IUPAC Name |
2-[(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-MITUOZDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.